molecular formula C16H18O4 B019138 Naphtho-12-crown-4 CAS No. 104547-98-0

Naphtho-12-crown-4

Cat. No. B019138
M. Wt: 274.31 g/mol
InChI Key: XZQXKWOWBFFGEX-UHFFFAOYSA-N
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Description

Naphtho-12-crown-4 is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups . The most common crown ethers are those where n is 4, 5, or 6 .


Synthesis Analysis

The synthesis of 12-crown-4 can be achieved using a modified Williamson ether synthesis, using LiClO4 as a templating cation . An extensive conformational analysis of 12-crown-4 was performed . More than 100 new low energy conformations of the compound were calculated .


Molecular Structure Analysis

The molecular formula of Naphtho-12-crown-4 is C16H18O4 . The crystal structures of two 12-membered crown ethers, benzo-12-crown-4 (1) and naphtho-12-crown-4 (2), have been determined by X-ray analysis . Both structures are molecular .


Physical And Chemical Properties Analysis

Naphtho-12-crown-4 has a molecular weight of 274.31 g/mol . It has a complexity of 256 and a topological polar surface area of 36.9 Ų . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Supramolecular Self-Assemblies : It is utilized for studying the supramolecular self-assemblies of naphthylene groups and their stacking models (Dou et al., 2004).

  • Cation Migration in Radical Anion Systems : The compound plays a role in researching cation migration processes in 1,4-naphthoquinone radical anion systems (Flint & Tabner, 1988).

  • Photonic Devices : Its complexation with heavy-metal ions significantly quenches fluorescence and enhances phosphorescence, indicating potential as a molecular photonic device (Li et al., 2010).

  • DNA Vectors : Naphtho-15-crown-5-containing liposomes are explored as potential DNA vectors, as shown in SAXS experiments (Angelini et al., 2013).

  • Ion Selectivity in Electrodes : Naphtho-crown ethers are investigated for their potential in potassium-selective electrodes, providing inexpensive alternatives to valinomycin with excellent selectivity (Blair et al., 1989).

  • Fluorescence Quenching Studies : Research also includes the study of metal complexing using fluorescence spectroscopy, focusing on the correlation between spectroscopic data, cationic charge-radii, and macrocycle backbone size (Yapar & Erk, 2001).

Future Directions

A study has shown that a class of polymeric membranes incorporating 12-crown-4 ligands exhibited unprecedented reverse permeability selectivity for LiCl over NaCl . This suggests potential applications in the efficient extraction of lithium from aqueous solutions .

properties

IUPAC Name

2,5,8,11-tetraoxatricyclo[10.8.0.014,19]icosa-1(20),12,14,16,18-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-2-4-14-12-16-15(11-13(14)3-1)19-9-7-17-5-6-18-8-10-20-16/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXKWOWBFFGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC3=CC=CC=C3C=C2OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho-12-crown-4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Luboch, AA Dvorkin, YA Simonov - Journal of inclusion phenomena and …, 1994 - Springer
… This work presents results on the synthesis of tertiary alkyl substituted benzo- and naphtho-12-crown-4. The tert-alkyl derivatives obtained were studied in ion-selective membrane …
Number of citations: 13 link.springer.com
YA Simonov, AA Dvorkin, MS Fonari… - Journal of inclusion …, 1993 - Springer
… , benzo-12-crown-4 (1) and naphtho12-crown-4 (2), have been determined by X-ray analysis… undertake X-ray studies of the free benzo-12-crown-4 and the related naphtho-12-crown-4. …
Number of citations: 11 link.springer.com
G Yapar, Ç Erk - Dyes and pigments, 2001 - Elsevier
2,3-Dioxanaphthalene derivatives of [3n]crown-n macrocycles were synthesised from 2,3-dihydroxynaphthalene and polyglycoldihalides and studied for their cationic recognition …
Number of citations: 13 www.sciencedirect.com
TL Blair, S Daunert, LG Bachas - Analytica chimica acta, 1989 - Elsevier
Poly (vinyl chloride) membrane electrodes based on three naphtho-crown ethers (naphtho-15-crown-5, naphtho-18-crown-6 and dinaphtho-30-crown-10) are characterized. These …
Number of citations: 25 www.sciencedirect.com
E Luboch - Journal of inclusion phenomena and molecular …, 1996 - Springer
… - 12-crown-4 and naphtho- 12-crown-4 studied in ion-selective … ~¢-pot and naphtho-12-crown-4 are sodium selective with … -4) or bis(naphtho-12-crown-4) ethers in membrane electrodes …
Number of citations: 4 link.springer.com
JF BIERNAT, E LUBOCH - … and Inclusion, held at Lyon, 7–12 …, 2012 - books.google.com
… Lipophilic derivatives of benzo-and naphtho-12-crown-4 are sodium selective (Table 2). The observed sodium selectivity could be explained assuming that the potassium complex …
Number of citations: 0 books.google.com
JF Biernat, E Luboch - … Recognition and Inclusion: Proceedings of the …, 1998 - Springer
… benzo- and naphtho-12-crown-4 [10) … Lipophilic Derivatives of Benzo- and Naphtho-12-crown-4 and Their Membrane Electrode Properties. Crystal Structures of Benzo-12-crown-4 Nal …
Number of citations: 1 link.springer.com
BP Czech, A Czech, RA Bartsch - Journal of heterocyclic …, 1985 - Wiley Online Library
… and 2,3-dihydroxynaphthalene with triethylene glycol ditosylate and cesium fluoride produced benzo-12-crown-4 (I) and 2,3-naphtho-12-crown-4 (II) in yields of 29 and 25%, …
Number of citations: 23 onlinelibrary.wiley.com
A Ahmed, MA Hashmi, K Ayub - Journal of Molecular Liquids, 2020 - Elsevier
… Lipophilic derivatives of benzo- and naphtho-12-crown-4 and their membrane electrode properties. Crystal structures of benzo-12-crown-4 NaI and KI complexes …
Number of citations: 18 www.sciencedirect.com
OA Zakurdaeva, AF Asachenko, MA Topchiy… - … of Radioanalytical and …, 2018 - Springer
Small size benzo-substituted crown ethers are attractive complexing agents for lithium isotope separation by solvent extraction. Low transfer of the crown ethers from solvent to water is …
Number of citations: 11 link.springer.com

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